N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
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Overview
Description
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide: is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds are part of the quinazoline-4(3H)-ones class, which has been synthesized and evaluated for various biological activities. Their applications range from antibacterial agents to potential candidates for combating antibiotic resistance due to their structural versatility and bioactivity. A series of novel quinazolinones has demonstrated antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds remains a challenge in drug development, emphasizing the need for continued research in this area (Tiwary et al., 2016).
Optoelectronic Material Applications
Research has extended into the use of quinazoline derivatives in optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, highlighting their applications in photo- and electroluminescence. Quinazoline and pyrimidine rings contribute to the development of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. This has paved the way for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Biological Activity Applications
Quinazoline alkaloids, including those derived from this compound, have been extensively studied for their significant bioactivities. These compounds, isolated from natural sources or synthesized, exhibit a wide range of biological activities such as antitumor, antibacterial, antifungal, and antiparasitic effects. Quinine and camptothecin are examples of quinoline alkaloids that have led to breakthroughs in antimalarial and anticancer drug development, respectively (Shang et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For example, anthranilic acid can be reacted with formamide to yield the quinazolinone core.
Introduction of the Pentanamide Group: The pentanamide group can be introduced by reacting the quinazolinone core with pentanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolin
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGTUDEFQTEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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